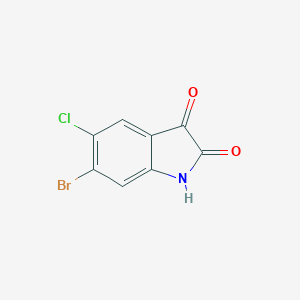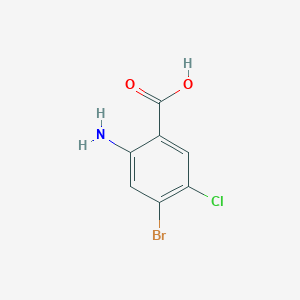![molecular formula C30H29BrN2O7 B023724 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine CAS No. 63660-21-9](/img/structure/B23724.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is a synthetic nucleoside analog This compound is structurally related to thymidine and is characterized by the presence of a bromine atom at the 5-position of the uracil ring and a bulky protecting group at the 5’-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine.
Bromination: The protected nucleoside is then brominated at the 5-position of the uracil ring using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the uracil ring.
Hydrolysis: The protecting group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include azido or thiol-substituted nucleosides.
Oxidation: Oxidized derivatives of the uracil ring.
Reduction: Reduced forms of the uracil ring.
Hydrolysis: Deprotected nucleosides.
科学研究应用
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt DNA replication and repair processes, leading to cell death. The bromine atom at the 5-position enhances the compound’s ability to form stable complexes with DNA polymerases, thereby inhibiting their activity.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the bulky protecting group at the 5’-position.
5-Iodo-2’-deoxyuridine: Similar structure but with an iodine atom instead of bromine.
5-Fluoro-2’-deoxyuridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2’-deoxyuridine is unique due to the presence of the bulky protecting group at the 5’-position, which can influence its incorporation into DNA and its interactions with DNA polymerases. This structural feature may enhance its stability and efficacy as a research tool and potential therapeutic agent.
属性
CAS 编号 |
63660-21-9 |
|---|---|
分子式 |
C30H29BrN2O7 |
分子量 |
609.5 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 |
InChI 键 |
VEKIRSULPTVJLM-OYUWMTPXSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)Br)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O |
同义词 |
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


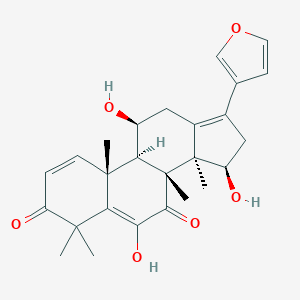
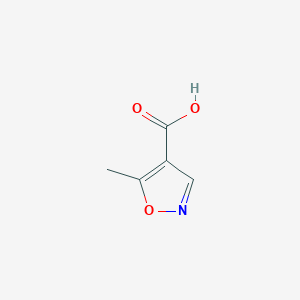
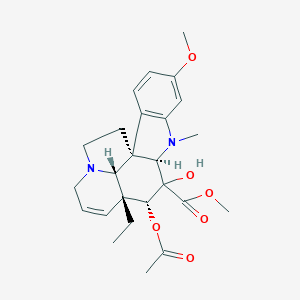
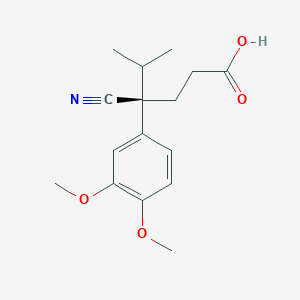
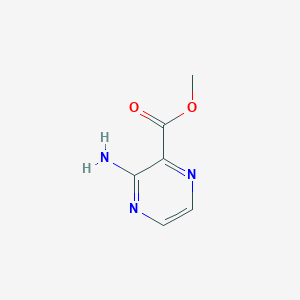
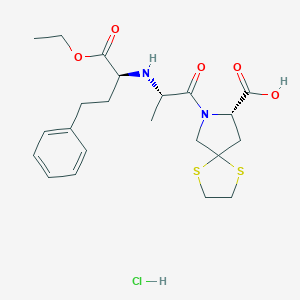

![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)
![[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester](/img/structure/B23670.png)
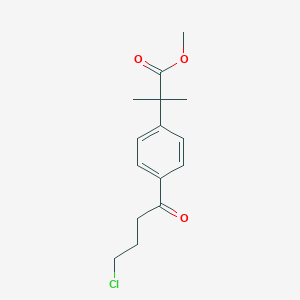
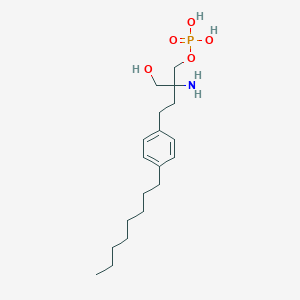
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
